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Compound of Interest

Compound Name: ortho Gliclazide

Cat. No.: B601501 Get Quote

Disclaimer: This document is intended for researchers, scientists, and drug development

professionals. The information provided is a synthesis of publicly available data and should not

be considered a complete or definitive toxicological profile. ortho-Gliclazide is identified as

Gliclazide Impurity F, and specific toxicological data for this isomer is limited. Therefore, this

assessment relies heavily on data from the parent compound, Gliclazide, as a surrogate, a fact

that should be considered when interpreting the findings.

Introduction
Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent widely used in the

management of non-insulin-dependent diabetes mellitus. Its mechanism of action primarily

involves the stimulation of insulin secretion from pancreatic β-cells. ortho-Gliclazide, also

known as Gliclazide Impurity F, is a known process impurity generated during the synthesis of

Gliclazide. Due to its potential presence in the final drug product, an understanding of its

toxicological profile is essential for risk assessment. This technical guide provides a preliminary

toxicological assessment of ortho-Gliclazide, drawing upon available data for the impurity and a

more extensive dataset for the parent compound, Gliclazide.

Toxicological Profile of ortho-Gliclazide (Gliclazide
Impurity F)
Specific quantitative toxicological data for ortho-Gliclazide is not readily available in the public

domain. The primary source of information is the Safety Data Sheet (SDS) for Gliclazide
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Impurity F, which provides hazard classifications based on available data.

Hazard Identification:

Based on the available Safety Data Sheet, ortho-Gliclazide is classified with the following

hazards:

Harmful if swallowed.

Causes skin irritation.

Causes serious eye irritation.

Suspected of damaging fertility or the unborn child.

May cause harm to breast-fed children.

It is important to note that the SDS also states that for acute toxicity, germ cell mutagenicity,

and carcinogenicity, the classification criteria are not met based on the available data. No

numerical measures of toxicity, such as an LD50 (Lethal Dose, 50%), have been identified.

Toxicological Profile of Gliclazide (Surrogate Data)
Given the limited data on ortho-Gliclazide, the toxicological profile of the parent drug,

Gliclazide, is presented here as a surrogate to provide a broader understanding of the potential

toxicities associated with this class of compounds.

Acute Toxicity
Gliclazide exhibits a low order of acute toxicity in animal studies. The primary symptom of acute

overdose is hypoglycemia.
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Species Route of Administration LD50 (mg/kg)

Mouse Oral > 3000

Rat Oral > 3000

Dog Oral > 3000

Guinea Pig Oral > 2000

Repeated-Dose Toxicity
Sub-chronic toxicity studies have been conducted on Gliclazide. In a study on dogs, the

maximum tolerated daily dose was established to be between 150 and 200 mg/kg.

Genotoxicity
Gliclazide has been evaluated for its genotoxic potential in a battery of tests and has not been

found to be mutagenic.

Test System Result

Ames Test (Gene Mutation) Negative

In vitro Chromosomal Aberration (Human

Lymphocytes)
Negative

In vivo Micronucleus Test (Mouse) Negative

Carcinogenicity
Long-term carcinogenicity studies in animals have not revealed any evidence of a carcinogenic

potential for Gliclazide. Furthermore, extensive clinical use over many years has not raised

suspicions of carcinogenicity in humans.

Reproductive and Developmental Toxicity
Studies on fertility and reproduction in animals treated with Gliclazide have shown no

abnormalities in the first-generation offspring. However, like other sulfonylureas, Gliclazide is

contraindicated during pregnancy and breastfeeding. Uncontrolled diabetes during pregnancy
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is associated with a higher incidence of congenital abnormalities and perinatal mortality, and

insulin is the recommended treatment.

Experimental Protocols
Detailed proprietary experimental protocols for the toxicological assessment of Gliclazide and

its impurities are not publicly available. However, the methodologies likely followed established

international guidelines, such as those from the Organisation for Economic Co-operation and

Development (OECD).

In Vivo Micronucleus Test (General Protocol based on
OECD 474)
This test assesses the ability of a substance to induce chromosomal damage.

Test System: Laboratory mice are typically used.

Administration: The test substance (Gliclazide) is administered to the animals, usually via

oral gavage, at various dose levels. A positive control (a known mutagen) and a negative

control (vehicle) are also included.

Dosing Regimen: Animals are typically dosed once or twice.

Sample Collection: Bone marrow is collected from the femurs at appropriate time points after

the last administration (e.g., 24 and 48 hours).

Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and

stained.

Analysis: Polychromatic erythrocytes (immature red blood cells) are scored for the presence

of micronuclei, which are small, extranuclear bodies containing chromosome fragments or

whole chromosomes. At least 2000 cells per animal are typically scored.

Data Evaluation: The frequency of micronucleated polychromatic erythrocytes is compared

between the treated and control groups.
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In Vivo Micronucleus Test Workflow.

Reproduction/Developmental Toxicity Screening Test
(General Protocol based on OECD 421)
This test provides an initial assessment of potential effects on male and female reproductive

performance and on the development of offspring.

Test System: Rats are commonly used.

Administration: The test substance is administered daily to both males and females, typically

via oral gavage.

Dosing Period: Males are dosed for a period before mating, during mating, and until

sacrifice. Females are dosed before mating, during mating, throughout gestation, and

lactation.

Mating: Animals are paired for mating.

Observations: Clinical signs, body weight, and food consumption are monitored.

Reproductive parameters such as fertility, gestation length, and litter size are recorded.

Offspring are observed for viability, growth, and development.

Necropsy: Parent animals and offspring are subjected to a gross necropsy. Reproductive

organs and other target tissues are examined histopathologically.
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Data Evaluation: Reproductive and developmental endpoints are compared between treated

and control groups.

Parental (P) Generation

First Filial (F1) Generation

Dosing (Pre-mating, Mating)

Mating Clinical Signs, Body Weight

Gestation

Parturition

F1_Lactation

Offspring

P_Necropsy

Parental Sacrifice

Viability, Growth, Development

F1_Necropsy

Offspring Sacrifice

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b601501?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reproductive/Developmental Toxicity Screening Workflow.

Signaling Pathways
Gliclazide has been shown to exert effects beyond its primary insulin secretagogue action,

some of which may be related to its antioxidant properties and its influence on intracellular

signaling pathways. Studies have implicated the involvement of Protein Kinase C (PKC),

Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) in the cellular

effects of Gliclazide.

In the context of diabetic complications, hyperglycemia can lead to the production of advanced

glycation end products (AGEs) and reactive oxygen species (ROS). These can activate

signaling cascades involving PKC and MAPK, which in turn can activate the transcription factor

NF-κB. NF-κB activation leads to the expression of pro-inflammatory and pro-fibrotic genes,

contributing to tissue damage. Gliclazide, through its antioxidant properties, may inhibit the

activation of these pathways, thereby providing a protective effect.
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Proposed Signaling Pathway Influenced by Gliclazide.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b601501?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The preliminary toxicological assessment of ortho-Gliclazide is constrained by the limited

availability of specific data for this impurity. The available hazard classifications suggest

potential for irritation, and reproductive and developmental toxicity, although these are not

substantiated by quantitative data or detailed studies.

As a surrogate, the extensive toxicological data for Gliclazide indicates a low potential for acute

toxicity, genotoxicity, and carcinogenicity. The primary adverse effect of Gliclazide is

hypoglycemia, which is related to its pharmacological action. While reproductive studies in

animals have not shown direct adverse effects on offspring, its use in pregnancy is

contraindicated.

Further studies are warranted to definitively characterize the toxicological profile of ortho-

Gliclazide and to establish a scientifically robust risk assessment for its presence as an impurity

in Gliclazide drug products. The information on Gliclazide's interaction with intracellular

signaling pathways suggests a potential for beneficial pleiotropic effects, which may also be

relevant to the overall safety profile of the drug and its impurities.

To cite this document: BenchChem. [Preliminary Toxicological Assessment of ortho-
Gliclazide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b601501#preliminary-toxicological-assessment-of-
ortho-gliclazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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